1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
Properties
IUPAC Name |
furan-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-16-11-14(12-17(24-2)18(16)25-3)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULLLHRYOUPXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 1-(furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine exhibits several notable biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
- CNS Activity : The structure suggests possible interactions with central nervous system targets, indicating potential applications in neuropharmacology.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the furan ring through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization with the trimethoxyphenyl group to enhance bioactivity.
This synthetic flexibility allows for the optimization of biological activity through structural modifications.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of similar piperazine derivatives on human cancer cell lines (T24 and DU-145). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Efficacy : Research has identified related compounds that exhibit strong antimicrobial properties against resistant strains of bacteria, suggesting that modifications to the piperazine structure can enhance activity against pathogens.
Potential Applications
Given its diverse biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Neuroscience Research : Investigating its effects on neurological disorders due to its potential CNS activity.
- Material Science : Exploring its use in creating novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s furan and piperazine moieties allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The trimethoxyphenyl group may enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Variations
Functional Group Impact on Activity
- 3,4,5-Trimethoxyphenyl Group :
- Furan vs. Fluorophenyl: The furan-2-carbonyl group in the target compound may introduce steric hindrance or metabolic resistance compared to the smaller 4-fluorophenyl group in the SARS-CoV-2-active analog .
Pharmacokinetic and Toxicity Profiles
- Solubility: Piperazine cores generally offer better solubility than dihydrofuranone-based compounds (e.g., PODO-1), though substituents like furan may reduce aqueous solubility .
- Toxicity : Piperazine derivatives (e.g., mirtazapine intermediates) are generally well-tolerated, unlike podophyllotoxin’s gastrointestinal toxicity .
Antiviral Potential
Metabolic Modulation
- PPARγ agonists like PODO-1 derivatives highlight the role of the trimethoxyphenyl group in partial receptor activation. The target compound’s piperazine core may allow for tunable agonism/antagonism .
Biological Activity
The compound 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE , also known as Furan-2-yl{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone, is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The structure of the compound consists of a furan ring , a piperazine moiety , and a 3,4,5-trimethoxyphenyl group . The combination of these functional groups suggests diverse biological interactions and activities.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to potential reactivity and interaction |
| Piperazine Moiety | Enhances biological activity through receptor binding |
| Trimethoxyphenyl Group | Provides additional pharmacological properties |
Biological Activity
Preliminary studies have indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The presence of the furan ring has been linked to antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Neuroactive Effects : The structural similarity to other neuroactive compounds indicates potential applications in neuropharmacology.
The mechanisms by which this compound exerts its biological effects can involve multiple pathways:
- Enzyme Interactions : The compound may interact with specific enzymes involved in drug metabolism, influencing its efficacy and safety profile.
- Receptor Binding : Its piperazine structure allows for binding to various receptors, potentially modulating physiological responses.
Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
- A study on 4-fluoro-2-methylphenyl)piperazine derivatives identified them as potent NK(1) receptor antagonists, highlighting the importance of piperazine derivatives in drug discovery .
- Research into indole compounds demonstrated their antiproliferative activities against cancer cell lines, suggesting similar pathways may be applicable to our compound .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the potential effectiveness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-carbonyl)piperazine | Furan ring, piperazine | Antimicrobial |
| 4-(Furanyl)benzamide | Furan ring, amide group | Anticancer |
| 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl} | Piperazine and phenolic substituent | Anticancer |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Furan-2-carbonyl chloride, TEA, DCM, 0°C → RT, 12h | 65–75 | >95% |
| CDI Coupling | CDI, ACN, reflux, 6h | 70–80 | >98% |
Basic: How to validate the structural integrity of this compound experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Confirm substitution patterns via H NMR (e.g., singlet for OCH protons at δ 3.7–3.9 ppm, furan carbonyl resonance at δ 6.4–6.6 ppm) .
- X-ray Crystallography : Use OLEX2 for structure solution and SHELXL for refinement. Validate bond lengths (C–O: ~1.23 Å, C–N: ~1.34 Å) and torsion angles .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNO: 396.1689).
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Design assays based on structural analogs:
- Anti-mitotic Activity : Use MTT assays in breast cancer cell lines (e.g., MDA-MB-231) with paclitaxel as a positive control. Monitor IC values over 48–72h .
- Antiviral Screening : Evaluate anti-SARS-CoV-2 activity via plaque reduction neutralization tests (PRNT) in Vero E6 cells, referencing piperazine-based inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., α-adrenergic receptors) to assess competitive binding kinetics .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
Focus on substituent effects:
- Trimethoxyphenyl Modifications : Compare analogs with methoxy groups replaced by halogens or hydrogen-bond donors (e.g., -OH, -NH). Assess impact on cytotoxicity .
- Furan Replacement : Substitute furan-2-carbonyl with thiophene or pyridine derivatives to study electronic effects on receptor affinity.
- Piperazine Flexibility : Introduce methyl groups to the piperazine ring to evaluate conformational rigidity vs. activity .
Q. Table 2: SAR Design Parameters
| Modification | Biological Target | Assay Type | Key Metrics |
|---|---|---|---|
| Methoxy → Cl | Tubulin polymerization | Immunofluorescence | IC, EC |
| Furan → Thiophene | Viral protease | Enzymatic assay | K, k/K |
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
Address discrepancies using:
- SHELXL Tools : Apply restraints for disordered atoms (e.g., trimethoxyphenyl groups) and validate via R (<5%) and goodness-of-fit (GOF: 0.9–1.1) .
- OLEX2 Validation : Check for missed symmetry (PLATON) and hydrogen-bonding consistency. Use ADDSYM to detect higher-symmetry space groups .
- Data Merging : Reintegrate datasets with overlapping reflections (e.g., using HKL-3000) to improve completeness (>98%) .
Advanced: What computational strategies predict pharmacokinetic properties of this compound?
Methodological Answer:
Combine in silico tools:
- QSAR Modeling : Use MOE or Schrodinger to correlate logP (calculated: ~2.8) with membrane permeability.
- Docking Studies : Target 3CLpro (SARS-CoV-2) or tubulin (PDB: 1SA0) with AutoDock Vina. Validate poses via MD simulations (NAMD, 100 ns) .
- ADMET Prediction : SwissADME for bioavailability radar (TPSA ~70 Å, ≤3 violations of Lipinski’s rules).
Q. Table 3: Predicted ADMET Properties
| Parameter | Value | Relevance |
|---|---|---|
| logP | 2.8 | Moderate lipophilicity |
| H-bond Acceptors | 7 | High solubility |
| CYP2D6 Inhibition | Low | Reduced drug-drug interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
